BenchChemオンラインストアへようこそ!

(R)-devapamil

Allosteric modulation Dihydropyridine receptor Cardiac electrophysiology

(R)-Devapamil, also designated (+)-devapamil or (+)-desmethoxyverapamil, is the dextrorotatory enantiomer of the phenylalkylamine calcium channel blocker devapamil, a close structural analog of verapamil lacking a single methoxy substituent. As a prototypical phenylalkylamine, it binds to the intracellular pore-forming α1 subunit of L-type voltage-gated calcium channels (Cav1.2) in a use- and voltage-dependent manner, inhibiting calcium influx in cardiac and vascular smooth muscle.

Molecular Formula C26H36N2O3
Molecular Weight 424.6 g/mol
CAS No. 93468-88-3
Cat. No. B1613039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-devapamil
CAS93468-88-3
Molecular FormulaC26H36N2O3
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t26-/m1/s1
InChIKeyVMVKIDPOEOLUFS-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Devapamil (CAS 93468-88-3): Core Identity and Pharmacological Class for Research Procurement


(R)-Devapamil, also designated (+)-devapamil or (+)-desmethoxyverapamil, is the dextrorotatory enantiomer of the phenylalkylamine calcium channel blocker devapamil, a close structural analog of verapamil lacking a single methoxy substituent [1]. As a prototypical phenylalkylamine, it binds to the intracellular pore-forming α1 subunit of L-type voltage-gated calcium channels (Cav1.2) in a use- and voltage-dependent manner, inhibiting calcium influx in cardiac and vascular smooth muscle [2]. Unlike the racemate or the (−)-enantiomer, (R)-devapamil exhibits markedly lower potency at calcium channels while retaining significant activity at non-calcium channel targets, including the P-glycoprotein efflux transporter, making it a specialized molecular tool for dissociating calcium channel-dependent from calcium channel-independent pharmacological effects [3].

Why (R)-Devapamil Cannot Be Substituted with Racemic Devapamil, (−)-Devapamil, or Verapamil in Research Applications


Phenylalkylamine calcium channel blockers exhibit profound stereoselectivity and target-site differentiation that precludes generic substitution. The (−)-enantiomer of devapamil is up to 200-fold more potent than the (+)-enantiomer in calcium channel blockade, yet both enantiomers are approximately equipotent as P-glycoprotein inhibitors [1] [2]. Racemic devapamil thus conflates these two pharmacological profiles, yielding data that cannot be deconvoluted post hoc. Substituting verapamil introduces additional confounds: devapamil is approximately 12-fold more potent than verapamil on smooth muscle calcium uptake, and the verapamil congeners differ in their stereoselectivity factors for myocardial versus vascular calcium channel isoforms [3] [4]. For experiments requiring selective modulation of P-glycoprotein without concurrent calcium channel blockade, or for studies probing the stereochemical determinants of vascular versus cardiac calcium channel subtype selectivity, only the single enantiomer (R)-devapamil provides an interpretable pharmacological signal.

Quantitative Differential Evidence: (R)-Devapamil Against Closest Analogs and In-Class Candidates


Stereospecific Allosteric Modulation of Dihydropyridine Binding in Living Cardiac Cells: (R)- vs. (S)-Devapamil

In depolarized intact ventricular myocytes, the devapamil enantiomers display opposite rank-order potency for the allosteric displacement of the 1,4-dihydropyridine radioligand (+)-[3H]PN 200-110. At 50% receptor occupancy, (R)-devapamil displaced only 40% of specifically bound radioligand, whereas (S)-devapamil displaced 75%, with half-maximal concentrations (IC50) of 50 nM and 4.5 nM, respectively [1]. This 11-fold difference in apparent affinity establishes that the enantiomers are not interchangeable for allosteric probe experiments; (R)-devapamil is the substantially weaker negative allosteric modulator of DHP binding.

Allosteric modulation Dihydropyridine receptor Cardiac electrophysiology

P-Glycoprotein Inhibition Potency: (R)-Devapamil vs. (−)-Devapamil and Racemate

The enantiomers of devapamil are approximately equipotent as inhibitors of P-glycoprotein-mediated vinblastine transport, despite a >100-fold difference in calcium channel blocking potency. In F4-6P Friend leukemia cells, (−)-devapamil inhibited P-gp with an IC50 of 2.1 µM, while (+)-devapamil showed an IC50 of 1.0 µM [1] . The racemate and individual enantiomers increased intracellular [3H]vinblastine accumulation to comparable levels at micromolar concentrations, demonstrating that chirality at the calcium channel binding site is entirely uncoupled from P-gp recognition .

P-glycoprotein Multidrug resistance Drug transport

Cardiac vs. Vascular Stereoselectivity: (R)-Devapamil as a Vasoselective Agent

In the retrogradely perfused rat heart, the (+)-enantiomers of all verapamil congeners, including (+)-devapamil, exhibit marked vasoselectivity, preferentially increasing coronary flow over depressing myocardial contractility. The stereoselectivity factor (sf) for maximum systolic left ventricular pressure (MSLVP) depression strongly favors the (−)-enantiomers, while the sf for coronary flow increase is low, meaning (+)-devapamil preserves coronary vasodilation while minimizing negative inotropy [1]. In contrast, (−)-devapamil is virtually equipotent on MSLVP depression and coronary flow increase, lacking this vasoselectivity.

Coronary circulation Stereoselectivity factor Vascular selectivity

Chloroquine Resistance Reversal in P. falciparum: R-(+)-Devapamil Matches Racemate Potency Without Calcium Channel Blockade

Racemic devapamil completely reverses chloroquine resistance in Plasmodium falciparum at 1–2 µM concentrations. The R-(+)-isomer alone achieves complete reversal at similar doses, confirming that the resistance-modulating activity resides in the (+)-enantiomer and is fully independent of calcium channel blockade [1]. This pharmacologically uncouples antimalarial chemosensitization from cardiovascular calcium antagonism, a property not shared by the (−)-enantiomer, which carries a high cardiodepressant burden at equivalent concentrations.

Malaria Chloroquine resistance reversal MDR transporter

Cardiac Negative Inotropic Potency (pD2): (−)-Devapamil vs. (+)-Devapamil in Isolated Perfused Rat Heart

In isolated perfused hearts from diabetic and age-matched control rats, (−)-devapamil exhibited a pD2 value of 8.42 in diabetic hearts and 8.04 in control hearts for left ventricular pressure depression, while (+)-devapamil showed no significant difference from nifedipine and ryanodine in pD2 values across heart types, indicating it is not a dominant negative inotrope under these conditions [1]. The pD2 values for (+)-devapamil were not significantly different in either type of heart, confirming its minimal direct myocardial depressant activity relative to the (−)-isomer.

Cardiac contractility pD2 value Isolated perfused heart

T1066Y Mutation Stabilizes (−)-Devapamil but Not (+)-Devapamil: Enantiomer-Specific Channel Mutant Pharmacology

The T1066Y point mutation in the IIIS5 transmembrane segment of the Cav1.2 α1 subunit causes a pronounced slowing of (−)-[3H]devapamil dissociation, indicating stabilization of the drug-channel complex, and increased affinity in functional studies using Xenopus oocyte expression [1]. The mutation increases the activity of devapamil and verapamil but, critically, not that of gallopamil, establishing that the T1066Y-dependent effect is both enantiomer-specific and chemotype-specific [2]. (R)-Devapamil serves as a negative control enantiomer for these mutation-dependent stabilization experiments, as its weak binding precludes the pronounced dissociation slowing observed with the (−)-enantiomer.

Cav1.2 mutagenesis Phenylalkylamine binding site Dissociation kinetics

Best-Fit Research and Industrial Application Scenarios for (R)-Devapamil (CAS 93468-88-3)


Multidrug Resistance Reversal Probe with Minimal Cardiovascular Liability

In cancer pharmacology studies examining P-glycoprotein-mediated drug efflux, (R)-devapamil inhibits P-gp with an IC50 of 1.0 µM in F4-6P cells, comparable to (−)-devapamil (2.1 µM) and racemic devapamil, yet carries negligible calcium channel blocking activity [1]. This enables researchers to attribute observed chemosensitization effects to P-gp modulation rather than to calcium-dependent signaling perturbations. The compound is particularly suited for in vitro MDR reversal assays in P-gp-overexpressing cell lines (e.g., F4-6RADR, COS-7), where the confounding negative inotropic cardiotoxicity of (−)-devapamil is irrelevant but its calcium channel modulation constrains data interpretation.

Stereochemical Probe for Phenylalkylamine Binding Site Mapping on Cav1.2

The T1066Y IIIS5 mutation in Cav1.2 selectively stabilizes the (−)-devapamil-channel complex and slows its dissociation, while (+)-devapamil does not show this stabilization [2]. (R)-Devapamil is therefore an essential negative-control enantiomer in mutagenesis-driven mapping of the phenylalkylamine receptor site. Paired use of (R)- and (−)-devapamil allows researchers to isolate stereospecific binding determinants, a level of pharmacological precision not achievable with verapamil or gallopamil due to their divergent substitution and stereoselectivity profiles.

Allosteric Modulator Reference Standard in Dihydropyridine Binding Assays

At depolarized membrane potentials (0 mV) in intact cardiac cells, (R)-devapamil displaces only 40% of specifically bound (+)-[3H]PN 200-110 with an IC50 of 50 nM, compared to 75% displacement and 4.5 nM IC50 for (S)-devapamil [3]. This 11-fold potency differential makes (R)-devapamil the preferred reference compound for establishing the stereospecificity window in DHP allosteric modulation experiments, and for calibrating the degree of negative cooperativity between phenylalkylamine and DHP binding sites on the L-type calcium channel.

Chloroquine Resistance Reversal in Malaria Research Without Calcium Channel Interference

In P. falciparum drug resistance studies, (R)-devapamil completely reverses chloroquine resistance at 1–2 µM, matching the potency of racemic devapamil while eliminating calcium channel-mediated effects on parasite or host cell physiology [4]. This enantiomer enables chemosensitization studies where the molecular target is an MDR-like transporter in the parasite digestive vacuole membrane, with the confidence that observed reversal activity is not confounded by L-type calcium channel antagonism. It is the enantiomer of choice for groups investigating calcium-independent mechanisms of antimalarial resistance modulation.

Quote Request

Request a Quote for (R)-devapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.